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Compound of Interest

Compound Name: Pseudomonine

Cat. No.: B1214346

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pseudomonine is a siderophore produced by Pseudomonas species, featuring a
unique isoxazolidinone ring system critical for its iron-chelating activity. Unlike more extensively
studied natural products, a complete, step-by-step total synthesis of Pseudomonine has not
been published in peer-reviewed literature to date. However, significant insights from
biosynthetic studies, particularly from the work of Walsh and colleagues, have elucidated its
formation via a key precursor, pre-pseudomonine. This precursor, an oxazoline hydroxamate,
undergoes a spontaneous intramolecular rearrangement to yield the final Pseudomonine
structure. This document provides a detailed, proposed biomimetic total synthesis of
Pseudomonine based on this biosynthetic pathway. It includes protocols for the synthesis of
key fragments, their proposed coupling, and the final rearrangement. Additionally, strategies for
the synthesis of analogues for structure-activity relationship (SAR) studies are discussed.

Introduction to Pseudomonine

Pseudomonine is a non-ribosomally synthesized peptide-like natural product that functions as
a siderophore, a small molecule with high affinity for ferric iron (Fe3*). It is produced by bacteria
like Pseudomonas fluorescens to scavenge iron from the environment, an essential process for
bacterial survival and virulence.[1] The structure of Pseudomonine is composed of three
primary building blocks: salicylic acid, L-threonine, and histamine. Its defining feature is a five-
membered isoxazolidinone heterocycle, which arises from an elegant and spontaneous
rearrangement of an oxazoline precursor.[2] This unique structure and its role in bacterial iron
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acquisition make Pseudomonine an interesting target for chemical synthesis, both for
confirming its structure and for generating analogues that could act as antimicrobial agents by
interfering with iron uptake.

Biosynthetic Pathway and Biomimetic Strategy

The biosynthetic pathway of Pseudomonine involves a nonribosomal peptide synthetase
(NRPS) assembly line.[3][4] The key steps are:

Activation of salicylic acid and its condensation with L-threonine.
o Cyclization of the threonine residue to form a salicyl-oxazoline intermediate.

 Activation and coupling of this intermediate with N-hydroxyhistamine, which is formed by the
enzymatic hydroxylation of histamine.

» Release of the resulting linear precursor, pre-pseudomonine.

e Spontaneous, non-enzymatic N-O-C bond formation via intramolecular cyclization of the N-
hydroxyhistamine nitrogen onto the oxazoline ring, which rearranges to the stable
isoxazolidinone product, Pseudomonine.[2][5]

Our proposed total synthesis is biomimetic, aiming to replicate this sequence chemically. The
overall strategy is outlined in the workflow below.
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Caption: Proposed biomimetic synthesis workflow for Pseudomonine.

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the proposed final
steps. As a full total synthesis has not been published, yields are illustrative based on similar
transformations reported in the literature.

Protocol 1: Synthesis of (4S,5R)-2-(2-
hydroxyphenyl)-4,5-dihydro-4-methyl-5-
oxazolecarboxylic acid (Salicyl-Threonine Oxazoline)

This protocol involves the initial amide coupling of salicylic acid and L-threonine methyl ester,
followed by cyclodehydration to form the oxazoline ring, and finally ester hydrolysis.

Part A: Amide Coupling

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1214346?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e To a solution of L-Threonine methyl ester hydrochloride (1.0 eq) in dry DCM (0.2 M) at 0 °C,
add triethylamine (2.2 eq) and stir for 10 minutes.

 In a separate flask, dissolve salicylic acid (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in dry
DCM (0.2 M) and stir at 0 °C for 20 minutes.

» Add the activated salicylic acid solution to the L-threonine methyl ester solution dropwise.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Monitor reaction completion by TLC. Upon completion, wash the reaction mixture
sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude N-salicyl-L-threonine methyl ester. Purify by flash
chromatography.

Part B: Oxazoline Formation

e Dissolve the N-salicyl-L-threonine methyl ester (1.0 eq) in dry THF (0.1 M) under an argon
atmosphere and cool to -78 °C.

o Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

 Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

» Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by
the slow addition of saturated aqueous NaHCOs solution.

o Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry
over anhydrous Naz2S0Oa4, and concentrate in vacuo.

 Purify the resulting methyl ester of the oxazoline by flash chromatography.

Part C: Saponification

o Dissolve the purified oxazoline methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1
M).
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e Add LiOH-H20 (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates
complete consumption of the ester.

 Acidify the mixture to pH ~3 with 1 M HCI and extract with ethyl acetate (3x).

o Dry the combined organic layers over anhydrous NazSOa, filter, and concentrate to yield the
target carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Proposed Synthesis of N-Hydroxyhistamine

This protocol is a standard approach for N-hydroxylation of a primary amine via an
intermediate. Direct oxidation of histamine is challenging; a more controlled approach involves
synthesis from protected precursors. A plausible route involves the reduction of a
corresponding oxime.

e Synthesize imidazole-4-acetaldehyde oxime from commercially available imidazole-4-
acetaldehyde. To a solution of imidazole-4-acetaldehyde (1.0 eq) in agueous ethanol, add
hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir at room temperature
for 4 hours.

o Extract the oxime product with ethyl acetate and purify by chromatography.

e For the reduction, dissolve the oxime (1.0 eq) in methanol under an argon atmosphere.
o Carefully add sodium cyanoborohydride (NaBHsCN) (2.0 eq) in portions at 0 °C.

e Adjust the pH to ~3-4 by the dropwise addition of 2 M HCI in methanol.

 Stir the reaction at room temperature for 12 hours.

e Quench the reaction by adding acetone. Concentrate the mixture in vacuo.

» Purify the crude N-hydroxyhistamine by reverse-phase chromatography.

Protocol 3: Proposed Fragment Coupling and
Spontaneous Rearrangement
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This final sequence involves activating the carboxylic acid of the salicyl-oxazoline fragment and

coupling it with N-hydroxyhistamine to form pre-pseudomonine, which is expected to

rearrange in situ.

Dissolve the salicyl-threonine oxazoline carboxylic acid (from Protocol 1, 1.0 eq) in dry DMF
(0.1 M).

Add N-Hydroxysuccinimide (NHS, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq).

Stir the mixture at room temperature for 4-6 hours to form the NHS-ester. A white precipitate
of dicyclohexylurea (DCU) will form.

Filter off the DCU precipitate.

To the filtrate containing the activated NHS-ester, add a solution of N-hydroxyhistamine (from
Protocol 2, 1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in DMF.

Stir the reaction at room temperature and monitor its progress by LC-MS, looking for the
mass of the pre-pseudomonine intermediate (M+H)* and the final Pseudomonine product
(M+H)*.

The rearrangement from pre-pseudomonine to Pseudomonine is expected to occur
spontaneously in the reaction mixture over several hours.[2][3]

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na=SOa4, and concentrate.

Purify the final product, Pseudomonine, by preparative HPLC.

Quantitative Data Summary

As this is a proposed synthesis, the following table summarizes expected yields for each key

transformation based on literature precedents for similar reactions.
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Transformatio Expected Yield Reference
Step Reagents .
n (%) Reaction Type
) ) Standard peptide
1A Amide Coupling EDC, HOBt 75 - 90% )
coupling
i Cyclodehydration
Oxazoline DAST or Deoxo-
1B ] 60 - 85% of B-hydroxy
Formation Fluor _
amides[1]
o . Standard ester
1C Saponification LiOH >95% )
hydrolysis
Standard
) NaBHsCN reductive
N-Hydroxyamine ) o )
2 ] reduction of 40 - 60% amination/oxime
Synthesis . .
oxime reduction
chemistry
NHS-ester
Fragment NHS/DCC mediated amide
3 Coupling & activation, amine 50 - 70% bond formation
Rearrangement coupling and
rearrangement

Synthesis of Pseudomonine Analogues

The proposed biomimetic strategy is well-suited for the synthesis of analogues to probe

structure-activity relationships. Modifications can be introduced by substituting the initial

building blocks.

» Salicylate Moiety Analogues: Use substituted salicylic acids (e.g., 3-fluoro-, 5-chloro-, or 4-

methyl-salicylic acid) in Protocol 1A to investigate the electronic and steric requirements of

the iron-chelating phenol group.

e Amino Acid Moiety Analogues: Replace L-threonine with other [3-hydroxy-a-amino acids

(e.g., L-serine, B-hydroxyphenylalanine) in Protocol 1A. This will alter the stereochemistry

and substitution on the core heterocycle.

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.organic-chemistry.org/abstracts/lit7/155.shtm
https://www.benchchem.com/product/b1214346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Histamine Moiety Analogues: Replace histamine in Protocol 2 with other amines (e.g.,
tyramine, tryptamine) followed by N-hydroxylation. This would probe the importance of the
imidazole ring in the terminal portion of the molecule for biological activity and iron
coordination.

The synthesis of these analogues would follow the same three main protocols, with
adjustments to reaction conditions and purification methods as needed for each specific
substrate.

Visualization of Key Rearrangement

The critical step in the biosynthesis and the proposed synthesis is the spontaneous
rearrangement of the linear pre-pseudomonine precursor into the final isoxazolidinone ring of
Pseudomonine.
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Caption: Key rearrangement of pre-pseudomonine to Pseudomonine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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